3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine
Overview
Description
3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C11H24N2O and its molecular weight is 200.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Copper Catalyst Systems for C-N Bond Forming Reactions
Copper-mediated systems have been developed for C-N bond forming reactions, involving aromatic, heterocyclic, and aliphatic amines with aryl halides and arylboronic acids. These recyclable catalyst systems are significant for organic synthesis, highlighting the relevance of piperidine derivatives in developing commercial exploitation protocols for various organic compounds (Kantam et al., 2013).
Dopamine D2 Receptor Ligands
Piperidine derivatives play a crucial role in the treatment of neuropsychiatric disorders by acting as antagonists and partial agonists of D2 receptors. The pharmacophore for high D2R affinity includes an aromatic moiety and a cyclic amine, indicating the importance of piperidine structures in developing therapeutics for schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).
Nucleophilic Aromatic Substitution
The interaction of piperidine with nitro-aromatic compounds through nucleophilic aromatic substitution is a well-documented reaction mechanism. This process, yielding various substituted benzene derivatives, is crucial for understanding the reactivity and potential applications of piperidine in organic synthesis (Pietra & Vitali, 1972).
Synthesis of N-Heterocycles via Sulfinimines
Chiral sulfinamides, especially tert-butanesulfinamide, have been used in the asymmetric synthesis of N-heterocycles, including piperidines. This methodology provides access to structurally diverse compounds that are significant in natural products and therapeutic agents (Philip et al., 2020).
Ferrate(VI) and Ferrate(V) Oxidation
Ferrates are potent oxidizing agents that can degrade a wide range of organic compounds, including those containing nitrogen atoms such as amines. This oxidation process is important for environmental applications, such as water treatment and the degradation of hazardous compounds (Sharma, 2013).
Properties
IUPAC Name |
3-[4-(ethoxymethyl)piperidin-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-2-14-10-11-4-8-13(9-5-11)7-3-6-12/h11H,2-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWUEBAMOWTKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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